molecular formula C9H10ClNO4 B2558394 4-(Aminomethyl)phthalic acid;hydrochloride CAS No. 2247107-32-8

4-(Aminomethyl)phthalic acid;hydrochloride

Cat. No. B2558394
CAS RN: 2247107-32-8
M. Wt: 231.63
InChI Key: IGIXXNUZFBXJMC-UHFFFAOYSA-N
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Description

4-(Aminomethyl)phthalic acid;hydrochloride, also known as AMPA, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. AMPA is a derivative of phthalic acid and is commonly used as a precursor for the synthesis of other organic compounds.

Scientific Research Applications

4-(Aminomethyl)phthalic acid;hydrochloride has been extensively studied for its potential applications in the field of scientific research. One of the main applications of 4-(Aminomethyl)phthalic acid;hydrochloride is as a precursor for the synthesis of other organic compounds. 4-(Aminomethyl)phthalic acid;hydrochloride can be used as a building block for the synthesis of various amino acid derivatives, peptides, and other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)phthalic acid;hydrochloride is not fully understood. However, it has been suggested that 4-(Aminomethyl)phthalic acid;hydrochloride may act as an agonist for the glutamate receptor, which is involved in the regulation of synaptic transmission in the central nervous system. 4-(Aminomethyl)phthalic acid;hydrochloride has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(Aminomethyl)phthalic acid;hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may be responsible for its neuroprotective effects. 4-(Aminomethyl)phthalic acid;hydrochloride has also been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Aminomethyl)phthalic acid;hydrochloride in lab experiments is its well-established synthesis method. 4-(Aminomethyl)phthalic acid;hydrochloride is also relatively stable and can be stored for extended periods of time without degradation. However, one of the limitations of using 4-(Aminomethyl)phthalic acid;hydrochloride is its potential toxicity. 4-(Aminomethyl)phthalic acid;hydrochloride has been shown to be toxic at high concentrations and should be handled with care.

Future Directions

There are several future directions for research on 4-(Aminomethyl)phthalic acid;hydrochloride. One area of research is the development of new synthetic methods for 4-(Aminomethyl)phthalic acid;hydrochloride and its derivatives. Another area of research is the investigation of the potential therapeutic applications of 4-(Aminomethyl)phthalic acid;hydrochloride in the treatment of neurodegenerative diseases and other oxidative stress-related diseases. Additionally, the mechanism of action of 4-(Aminomethyl)phthalic acid;hydrochloride and its effects on neurotransmission and synaptic plasticity are areas that require further investigation.
Conclusion:
In conclusion, 4-(Aminomethyl)phthalic acid;hydrochloride, or 4-(Aminomethyl)phthalic acid;hydrochloride, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. 4-(Aminomethyl)phthalic acid;hydrochloride is a well-established precursor for the synthesis of other organic compounds and has been shown to have neuroprotective and antioxidant properties. While there are some limitations to using 4-(Aminomethyl)phthalic acid;hydrochloride in lab experiments, its potential applications make it an important area of research for the future.

Synthesis Methods

The synthesis of 4-(Aminomethyl)phthalic acid;hydrochloride involves the reaction of phthalic anhydride with formaldehyde and ammonia in the presence of a catalyst. The reaction results in the formation of 4-(Aminomethyl)phthalic acid, which is then converted to its hydrochloride salt by the addition of hydrochloric acid. The synthesis of 4-(Aminomethyl)phthalic acid;hydrochloride is a well-established process and has been described in several scientific publications.

properties

IUPAC Name

4-(aminomethyl)phthalic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.ClH/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14;/h1-3H,4,10H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIXXNUZFBXJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)phthalic acid;hydrochloride

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